molecular formula C9H9NO B7722576 Cinnamaldehyde oxime CAS No. 59336-59-3

Cinnamaldehyde oxime

Cat. No.: B7722576
CAS No.: 59336-59-3
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
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Description

Cinnamaldehyde oxime is an organic compound derived from cinnamaldehyde, which is the primary component responsible for the flavor and aroma of cinnamon. The molecular formula of this compound is C₉H₉NO. It is characterized by the presence of an oxime functional group attached to the cinnamaldehyde structure, which consists of a benzene ring linked to an unsaturated aldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamaldehyde oxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the mixture in an alcoholic solvent. An alternative green chemistry approach involves grinding cinnamaldehyde with hydroxylamine hydrochloride and bismuth oxide (Bi₂O₃) at room temperature without using any solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products:

    Oxidation: Nitriles, nitro compounds, and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Comparison with Similar Compounds

Cinnamaldehyde oxime can be compared with other oxime derivatives such as benzaldehyde oxime and acetophenone oxime:

    Benzaldehyde Oxime: Similar to this compound, benzaldehyde oxime is used in organic synthesis and exhibits antimicrobial properties.

    Acetophenone Oxime: This compound is also used in organic synthesis and has applications in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its origin from cinnamaldehyde, which imparts specific bioactive properties and a distinct aromatic profile. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.

Properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13372-81-1
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Record name Cinnamaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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